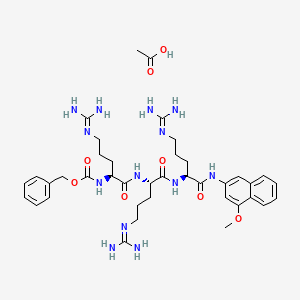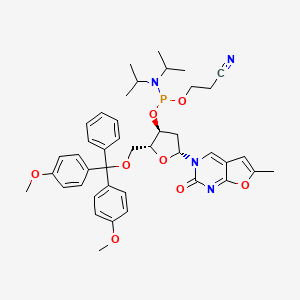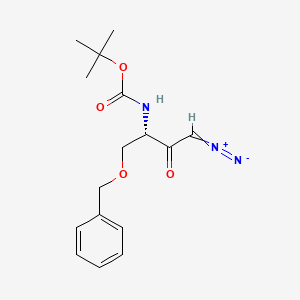
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diazo group, a benzyloxymethyl group, and a carbamic acid tert-butyl ester moiety. These structural features contribute to its reactivity and versatility in chemical synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diazo compound: This step involves the reaction of a suitable precursor with a diazo transfer reagent under controlled conditions to introduce the diazo group.
Introduction of the benzyloxymethyl group:
Formation of the carbamic acid tert-butyl ester: This step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized under specific conditions to form different products.
Reduction: The compound can undergo reduction reactions to modify the diazo group or other functional groups.
Substitution: The benzyloxymethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can lead to the formation of oxo compounds, while reduction can lead to the formation of amines.
Aplicaciones Científicas De Investigación
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE involves its interaction with specific molecular targets. The diazo group can act as a reactive intermediate, participating in various chemical reactions. The benzyloxymethyl group can interact with proteins and enzymes, affecting their activity. The carbamic acid tert-butyl ester moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid methyl ester
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid ethyl ester
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid isopropyl ester
Uniqueness
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The tert-butyl ester moiety provides steric hindrance, enhancing the compound’s stability and making it suitable for various applications.
Propiedades
Fórmula molecular |
C16H21N3O4 |
|---|---|
Peso molecular |
319.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-13(14(20)9-18-17)11-22-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,19,21)/t13-/m0/s1 |
Clave InChI |
QSUSHJCTLYBLNG-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
SMILES canónico |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


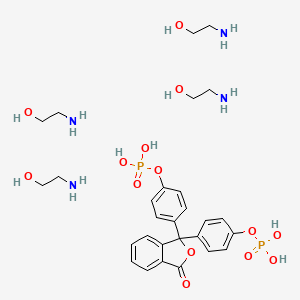
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-proline](/img/structure/B1516717.png)
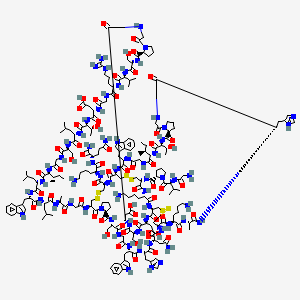
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B1516720.png)
![N-[(2R,3R,6R)-6-Ethoxy-2-methyloxan-3-YL]acetamide](/img/structure/B1516726.png)

![TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE](/img/structure/B1516729.png)
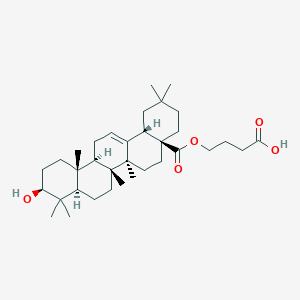
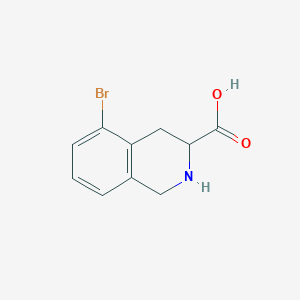

![[(8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate](/img/structure/B1516734.png)
